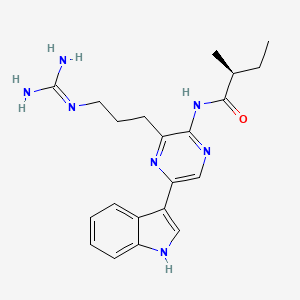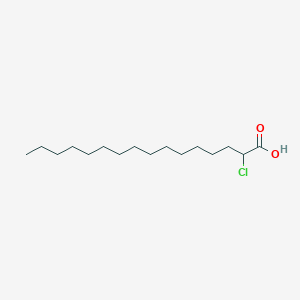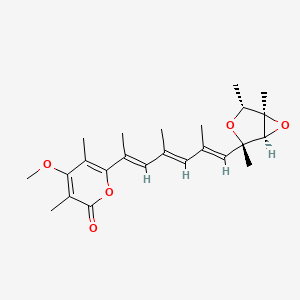![molecular formula C13H14N2O3S B1245506 (4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)
(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid is a member of hydroxyindoles.
Applications De Recherche Scientifique
Metabolism in Brain Tissues
- This compound is involved in the metabolism of 5-hydroxytryptamine (serotonin) in brain tissues. It forms as a result of the reaction between cysteine or glutathione and 5-hydroxyindole-3-acetaldehyde, a primary product of monoamine oxidase-mediated oxidative deamination of serotonin (Singh & Dryhurst, 1992).
Synthesis and Structural Studies
- A study details the chemical synthesis and structural elucidation of this compound, also known as 5′-hydroxy-1′H-indol-3′-yl)methyl]thiazolidine-4-carboxylic acid (5′-HITCA), highlighting its formation through oxidation and spontaneous cyclization (Jin, Burgess, Gopinathan, & Brine, 2006).
Involvement in Angiotensin-Converting Enzyme Inhibition
- This compound has been studied for its potential role in inhibiting angiotensin I-converting enzyme (ACE), which is significant for its implications in hypertension and cardiovascular health (Oya, Kato, Iwao, & Yasuoka, 1982).
Anticancer and Antimicrobial Activities
- Research has been conducted on derivatives of this compound for their potential anticancer and antimicrobial activities. This includes studies on the synthesis of 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and related compounds (Kryshchyshyn-Dylevych et al., 2020) and the synthesis of new indole containing isoxazolines and phthalimidoxy derivatives (Bhambi et al., 2007).
Molecular Docking Studies
- Molecular docking studies have been performed on related compounds to predict their binding interactions with target proteins, which is vital for drug design and understanding biochemical interactions (Reddy et al., 2022).
Detection in Biological Samples
- Methods for detecting this compound and its derivatives in biological samples have been developed. This is essential for understanding its pharmacokinetics and distribution in living organisms (Suzuki, Akasaka, & Meguro, 1984).
Propriétés
Formule moléculaire |
C13H14N2O3S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3S/c16-8-1-2-10-9(4-8)7(5-14-10)3-12-15-11(6-19-12)13(17)18/h1-2,4-5,11-12,14-16H,3,6H2,(H,17,18)/t11-,12?/m0/s1 |
Clé InChI |
DFSPELNJAJEWOM-PXYINDEMSA-N |
SMILES isomérique |
C1[C@H](NC(S1)CC2=CNC3=C2C=C(C=C3)O)C(=O)O |
SMILES canonique |
C1C(NC(S1)CC2=CNC3=C2C=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



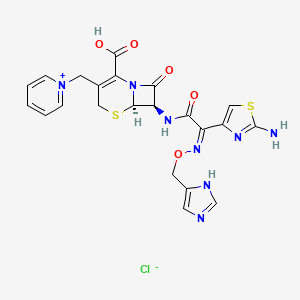

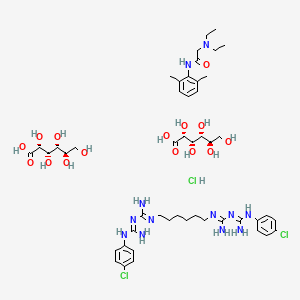
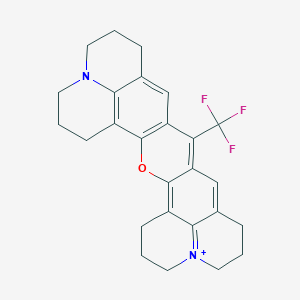
![N,N'-bis[3-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]-5-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1245435.png)
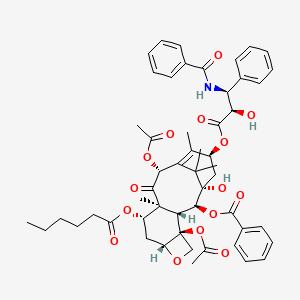
![2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid](/img/structure/B1245439.png)


